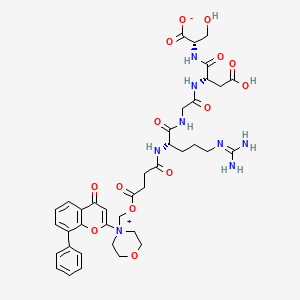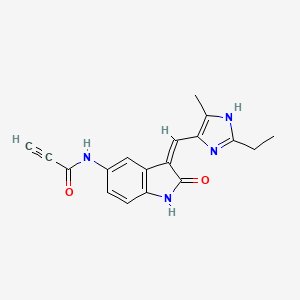
JH295
Vue d'ensemble
Description
JH295 est un inhibiteur puissant, irréversible et sélectif de la kinase 2 apparentée à NIMA (Nek2). Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la Nek2 cellulaire par alkylation de la cystéine 22. La kinase 2 apparentée à NIMA est une kinase sérine/thréonine impliquée dans divers processus cellulaires, notamment la mitose et la séparation des centrosomes. This compound s'est avéré prometteur dans la recherche sur le cancer, en particulier pour cibler les cancers résistants aux médicaments .
Applications De Recherche Scientifique
JH295 has several scientific research applications, including:
Cancer Research: this compound has shown efficacy in inhibiting the proliferation of cancer cells, particularly in drug-resistant cancers such as primary effusion lymphoma.
Cell Cycle Studies: this compound is used to study the role of NIMA-related kinase 2 in cell cycle regulation and mitosis.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting NIMA-related kinase 2 and other related kinases.
Mécanisme D'action
Target of Action
JH295 is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (NEK2) . NEK2 is a homodimeric serine/threonine kinase that localizes to centrosomes, the microtubule organizing centers of the cell . It plays a crucial role in bipolar spindle assembly driven by the microtubule motor protein, Eg5 .
Mode of Action
This compound interacts with its target, NEK2, via alkylation of Cys22 . This interaction results in the inhibition of cellular NEK2 .
Biochemical Pathways
The inhibition of NEK2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound reduces the expression and activity of the ABC transporter proteins, MDR1 and MRP, which are known to mediate drug resistance in cancer .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound , suggesting it can be absorbed and distributed within the body
Result of Action
The inhibition of NEK2 with this compound results in caspase 3–mediated apoptotic cell death of Primary Effusion Lymphoma (PEL) . Furthermore, NEK2 inhibition significantly prolongs survival and reduces tumor burden in a PEL mouse model . It’s also reported that this compound treatment sensitizes lymphomas to other chemotherapeutic agents such as rapamycin, resulting in enhanced cancer cell death .
Analyse Biochimique
Biochemical Properties
JH295 plays a crucial role in biochemical reactions by selectively inhibiting NIMA-related kinase 2 (Nek2). This inhibition occurs through the alkylation of cysteine 22 on Nek2, rendering the enzyme inactive. This compound does not affect other mitotic kinases such as cyclin-dependent kinase 1, Aurora B, or polo-like kinase 1, ensuring its specificity for Nek2 . The selective inhibition of Nek2 by this compound disrupts the normal function of this kinase, which is involved in cell cycle regulation and mitotic progression.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In primary effusion lymphoma cells, this compound induces caspase 3-mediated apoptotic cell death, significantly reducing tumor burden . This compound also sensitizes cancer cells to other chemotherapeutic agents, enhancing their efficacy . This compound influences cell signaling pathways by inhibiting Nek2, which plays a role in centrosome separation and spindle assembly during mitosis. This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of this compound as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of NIMA-related kinase 2 (Nek2) through the alkylation of cysteine 22. This interaction prevents Nek2 from phosphorylating its substrates, disrupting its role in cell cycle regulation . This compound does not interfere with other mitotic kinases, ensuring its specificity for Nek2. The inhibition of Nek2 by this compound leads to cell cycle arrest and apoptosis, particularly in cancer cells that rely on Nek2 for survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can induce sustained apoptotic effects in cancer cells, reducing tumor burden and enhancing the efficacy of other chemotherapeutic agents . The stability and long-term effects of this compound make it a valuable compound for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Nek2 and induces apoptosis in cancer cells without significant toxicity . At higher doses, this compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Nek2 and subsequent apoptotic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of NIMA-related kinase 2 (Nek2). This compound interacts with enzymes and cofactors involved in cell cycle regulation and mitotic progression . The inhibition of Nek2 by this compound affects metabolic flux and metabolite levels, leading to cell cycle arrest and apoptosis . The specific interactions of this compound with metabolic pathways highlight its potential as a therapeutic agent in cancer treatment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound accumulates in cancer cells, where it exerts its inhibitory effects on Nek2 . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, ensuring its targeted delivery to cancer cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NIMA-related kinase 2 (Nek2) . This compound does not contain specific targeting signals or post-translational modifications that direct it to other compartments or organelles . The localization of this compound within the cytoplasm allows it to effectively inhibit Nek2 and induce apoptotic effects in cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
JH295 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure de noyau indole et une fonctionnalisation ultérieure. Les étapes clés comprennent :
Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde.
Fonctionnalisation : Le noyau indole est ensuite fonctionnalisé avec divers substituants afin d'obtenir la structure chimique souhaitée de this compound.
Méthodes de production industrielle
La production industrielle de this compound implique le passage à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus exige un contrôle précis des conditions de réaction, notamment la température, la pression et l'utilisation de catalyseurs appropriés. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie afin d'obtenir des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
JH295 subit plusieurs types de réactions chimiques, notamment :
Alkylation : this compound inhibe la Nek2 cellulaire par alkylation de la cystéine 22.
Cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) : this compound contient un groupe alcyne, ce qui lui permet de participer à des réactions de chimie « click » avec des molécules contenant des azotures.
Réactifs et conditions courants
Alkylation : Cette réaction nécessite généralement la présence d'un nucléophile (par exemple, la cystéine) et d'un électrophile (par exemple, this compound) dans des conditions douces.
CuAAC : Cette réaction nécessite un catalyseur de cuivre et peut être réalisée dans des conditions ambiantes.
Produits principaux
Alkylation : Le produit principal est la protéine Nek2 alkylée, ce qui conduit à son inhibition.
CuAAC : Le produit principal est un cycle triazole formé par la réaction de cycloaddition
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : this compound a montré son efficacité pour inhiber la prolifération des cellules cancéreuses, en particulier dans les cancers résistants aux médicaments, tels que le lymphome à effusion primaire.
Études du cycle cellulaire : this compound est utilisé pour étudier le rôle de la kinase 2 apparentée à NIMA dans la régulation du cycle cellulaire et la mitose.
Développement de médicaments : This compound sert de composé principal pour le développement de nouveaux inhibiteurs ciblant la kinase 2 apparentée à NIMA et d'autres kinases apparentées.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière irréversible la kinase 2 apparentée à NIMA par alkylation de la cystéine 22. Cette inhibition perturbe le fonctionnement normal de la kinase 2 apparentée à NIMA dans la séparation des centrosomes et la mitose, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Le composé n'affecte pas de manière significative les autres kinases mitotique telles que la kinase 1 dépendante de la cycline, la kinase B Aurora ou la kinase 1 de type polo, ce qui le rend hautement sélectif pour la kinase 2 apparentée à NIMA .
Comparaison Avec Des Composés Similaires
Composés similaires
ATH686 : Un inhibiteur sélectif et compétitif de l'ATP de FLT3.
YKL-5-124 : Un inhibiteur covalent, irréversible et sélectif de la kinase 7 dépendante de la cycline.
Unicité de JH295
This compound est unique en raison de sa haute sélectivité et de son inhibition irréversible de la kinase 2 apparentée à NIMA. Contrairement aux autres inhibiteurs, this compound n'affecte pas de manière significative les autres kinases mitotique, ce qui en fait un outil précieux pour étudier le rôle spécifique de la kinase 2 apparentée à NIMA dans les processus cellulaires et pour développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKOHXAJFGRZCL-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?
A1: this compound is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for this compound's irreversible binding and inhibitory activity. By inhibiting NEK2, this compound induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].
Q2: Does this compound affect other kinases involved in cell division?
A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, this compound was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of this compound significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, this compound does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes this compound a valuable tool for studying the specific roles of NEK2 in cells.
Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?
A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with this compound not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, this compound sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like this compound holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.
Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using this compound?
A4: Studies utilizing this compound have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with this compound disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that this compound's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of this compound as a tool for dissecting its functions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


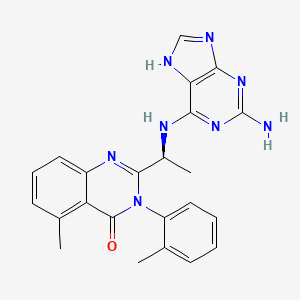
![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)
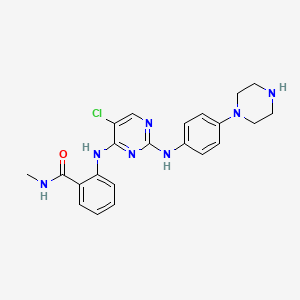


![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)
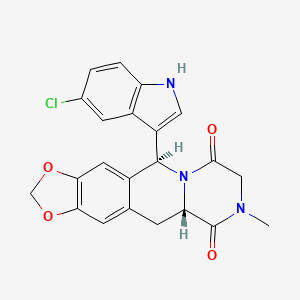




![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)

